
3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide backbone. Its molecular structure, combining benzamide with a triazol ring and various substituents, enables distinct reactivity and potential applications across chemistry, biology, and materials science. This compound’s specificity offers a promising starting point for developing pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically follows multistep procedures. Starting with the preparation of intermediate components, such as the triazol ring and chlorobenzamide, a series of coupling and substitution reactions are conducted. Common synthetic routes include:
Formation of the furan-2-yl triazol intermediate via cyclization.
Introduction of the 3-chloro substituent on the benzamide ring.
Conjugation of intermediates under controlled conditions, often using catalysts like palladium or copper in an inert atmosphere.
Industrial Production Methods: Industrial production emphasizes scaling up from laboratory methods, optimizing reaction conditions, ensuring consistency, and cost-effectiveness. Continuous flow techniques and green chemistry principles are increasingly used to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The furan and triazol rings can be oxidized under strong oxidizing agents, leading to ring-opening or functionalization.
Reduction: Benzamide and triazol rings can be reduced using hydrogenation catalysts.
Substitution: Halogen (chlorine) can participate in substitution reactions, replacing the chlorine with other nucleophiles.
Common Reagents and Conditions: Reactions commonly use reagents like potassium permanganate (oxidation), palladium on carbon (reduction), and nucleophiles (substitution). Conditions often involve specific temperature and pH settings to favor desired outcomes.
Major Products: Oxidation typically yields ring-opened products, reduction results in partially or fully reduced compounds, and substitution reactions produce derivatives with varied functional groups.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole core is known for its antibacterial and antifungal properties. Compounds containing this scaffold have been synthesized and evaluated for their effectiveness against various pathogens. For instance, triazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. Studies indicate that modifications to the triazole ring can enhance antimicrobial efficacy significantly. The structure of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide may contribute to its potential as a lead compound in developing new antibiotics targeting resistant bacteria .
Anticancer Properties
Recent research has highlighted the potential of triazole derivatives in cancer therapy. The incorporation of various substituents on the triazole ring can lead to compounds that exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The specific structure of this compound suggests it could be evaluated for anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Effects
Compounds with a triazole moiety have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive candidates for treating chronic inflammatory diseases. The specific interactions of this compound with inflammatory mediators warrant further exploration in preclinical studies .
Fungicides and Herbicides
The triazole group is widely recognized in agricultural chemistry for its role in developing fungicides. The compound's structure suggests potential efficacy against fungal pathogens affecting crops. Triazoles inhibit ergosterol biosynthesis in fungi, making them effective as fungicides. The application of this compound could be explored for protecting crops from fungal infections while minimizing environmental impact .
Plant Growth Regulators
Research indicates that certain triazole derivatives can act as plant growth regulators by modulating hormone levels and promoting growth under stress conditions. The unique structural features of this compound may provide insights into its utility in enhancing crop resilience and yield .
Development of Novel Materials
The synthesis of compounds like this compound opens avenues for developing new materials with specific properties. For example, the incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into these applications could lead to advancements in coatings and composite materials used in various industries .
Mechanism of Action
The compound's mechanism of action hinges on its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups in the benzamide, triazol, and furan rings enable diverse binding modes, either inhibiting or activating biological pathways. Pathways involved are often related to signal transduction, metabolic regulation, or molecular recognition.
Comparison with Similar Compounds
Similar compounds include those with benzamide, triazol, or furan groups, but lacking the specific substitutions seen here. Examples include:
N-phenylbenzamide: simpler benzamide compound.
Triazol-based inhibitors: Compounds with similar triazol rings but different substituents.
Furan-containing derivatives: Molecules featuring furan rings but altered elsewhere.
The uniqueness of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide lies in its intricate combination of these functional groups, offering unique reactivity and binding characteristics not found in simpler analogs.
Biological Activity
3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article will detail its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that derivatives of triazole exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis and cell division through interaction with bacterial enzymes .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
-
Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated promising results. For example:
- Compounds derived from similar structures showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating substantial cytotoxic effects .
- Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression. The hydrophobic interactions between the aromatic rings and amino acid residues in these proteins enhance binding affinity and biological efficacy .
Summary of Biological Activities
Activity Type | Target | IC50 Range (µM) | Mechanism |
---|---|---|---|
Antibacterial | Various Bacteria | N/A | Inhibition of DNA synthesis |
Anticancer | MCF-7, A549 | 0.12 - 2.78 | Induction of apoptosis via caspase activation |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of triazole derivatives for their anticancer properties. The results indicated that modifications to the triazole ring significantly impacted biological activity, with certain derivatives demonstrating IC50 values comparable to established chemotherapeutics like Tamoxifen .
Study 2: Antibacterial Screening
Another research effort focused on the antibacterial efficacy of related compounds against ESKAPE pathogens. The findings highlighted that several derivatives exhibited potent activity against antibiotic-resistant strains, suggesting a potential therapeutic application in treating resistant infections .
Properties
IUPAC Name |
3-chloro-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c19-13-4-1-3-12(11-13)17(24)20-8-9-22-18(25)23(14-6-7-14)16(21-22)15-5-2-10-26-15/h1-5,10-11,14H,6-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXLADOOFPXXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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